molecular formula C12H14N2O2 B2522552 6-(furan-2-yl)-2-isobutylpyridazin-3(2H)-one CAS No. 1210636-61-5

6-(furan-2-yl)-2-isobutylpyridazin-3(2H)-one

Cat. No. B2522552
CAS RN: 1210636-61-5
M. Wt: 218.256
InChI Key: PFMICOJSVIIMSC-UHFFFAOYSA-N
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Description

The compound “6-(furan-2-yl)-2-isobutylpyridazin-3(2H)-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The furan-2-yl group indicates the presence of a furan ring, a five-membered aromatic ring with an oxygen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of furan compounds with appropriate pyridazinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic nature of the furan and pyridazinone rings. The isobutyl group would be an aliphatic chain attached to the pyridazinone ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan ring and the pyridazinone ring. The furan ring is known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the furan ring could contribute to its aromaticity and potential reactivity .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and development of pyridazinone derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the potential biological activities of this compound .

properties

IUPAC Name

6-(furan-2-yl)-2-(2-methylpropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9(2)8-14-12(15)6-5-10(13-14)11-4-3-7-16-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMICOJSVIIMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C=CC(=N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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